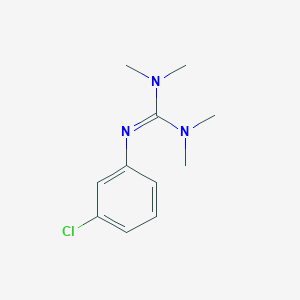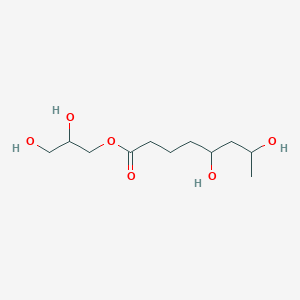![molecular formula C7H9FN2O2 B14346161 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 90320-61-9](/img/structure/B14346161.png)
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a heterocyclic compound with the molecular formula C7H9FN2O2 and a molecular weight of 172.157 g/mol . This compound is part of the diazabicyclo family, known for its unique bicyclic structure which includes two nitrogen atoms in the ring system. The presence of a fluorine atom and a methyl group adds to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the reaction of fluorouracil and propene under specific conditions . The reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a base and catalyst in organic synthesis.
8-Methyl-3,8-diazabicyclo[4.2.0]octane: Another member of the diazabicyclo family with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90320-61-9 |
|---|---|
Molekularformel |
C7H9FN2O2 |
Molekulargewicht |
172.16 g/mol |
IUPAC-Name |
6-fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C7H9FN2O2/c1-3-2-4-7(3,8)5(11)10-6(12)9-4/h3-4H,2H2,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
ACYPUBIBOKVMAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C1(C(=O)NC(=O)N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)

![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)




![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
